1-(4-chlorophenyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ETHANONE: This compound shares structural similarities with 1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE but differs in its functional groups and overall reactivity.
®-(4-CHLOROPHENYL)(PHENYL)METHANAMINE HYDROCHLORIDE: Another structurally related compound with different functional groups and applications.
Uniqueness
1-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and halogenated phenyl groups contribute to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C16H12ClFN4O |
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Molecular Weight |
330.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O/c17-12-3-7-14(8-4-12)22-10-15(20-21-22)16(23)19-9-11-1-5-13(18)6-2-11/h1-8,10H,9H2,(H,19,23) |
InChI Key |
NZCVAFPIAGAPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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